Home > Products > Screening Compounds P9306 > Fosravuconazole L-lysine ethanolate
Fosravuconazole L-lysine ethanolate -

Fosravuconazole L-lysine ethanolate

Catalog Number: EVT-15263198
CAS Number:
Molecular Formula: C31H40F2N7O8PS
Molecular Weight: 739.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fosravuconazole L-lysine ethanolate is a prodrug of ravuconazole, a novel triazole antifungal agent. It has been developed primarily for the treatment of onychomycosis, a fungal infection of the nails. This compound exhibits broad-spectrum antifungal activity, effectively targeting various pathogenic fungi, including Trichophyton, Candida, Aspergillus, and Cryptococcus species. The prodrug formulation enhances the bioavailability and hydrophilicity of ravuconazole, making it more effective when administered orally .

Source and Classification

Fosravuconazole L-lysine ethanolate was developed by Eisai Co., Ltd. and is classified as a small molecule drug. It is recognized under various names, including E1224 and BMS-379224. Its primary mechanism of action involves inhibition of cytochrome P450 51A1, an enzyme critical for ergosterol biosynthesis in fungi . The compound has received regulatory approval in Japan for treating onychomycosis and is currently being evaluated for other indications such as mycetoma and Chagas disease .

Synthesis Analysis

Methods

The synthesis of fosravuconazole L-lysine ethanolate involves several steps to convert ravuconazole into a more bioavailable form. While specific synthetic routes are proprietary, the general approach includes:

  1. Formation of the Prodrug: Ravuconazole is chemically modified by attaching an L-lysine moiety and an ethanolate group to enhance solubility and absorption.
  2. Purification: The synthesized compound undergoes purification processes such as crystallization or chromatography to isolate the active pharmaceutical ingredient.

Technical Details

The synthesis typically employs organic solvents and reagents that facilitate the formation of the desired ester linkages while ensuring minimal side reactions. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used to monitor the reaction progress and purity of the final product .

Molecular Structure Analysis

Structure

Fosravuconazole L-lysine ethanolate has a complex molecular structure characterized by its triazole ring system, which is essential for its antifungal activity. The molecular formula is C31H40F2N7O8PSC_{31}H_{40}F_{2}N_{7}O_{8}PS, with a molar mass of approximately 547.47 g/mol .

Data

  • IUPAC Name: (2S)-N^6-(1-{[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]amino}-1-oxopropan-2-yl)-L-lysine ethanolate
  • CAS Number: 914361-45-8
  • InChIKey: VOWYGLHOVNSCSA-NRVKWRQJSA-N

This structural information highlights the functional groups that contribute to its pharmacological properties and solubility characteristics.

Chemical Reactions Analysis

Reactions

Fosravuconazole L-lysine ethanolate primarily undergoes hydrolysis in biological systems to release ravuconazole, which then exerts its antifungal effects. The key reactions include:

  1. Hydrolysis: In physiological conditions, the ester bond in fosravuconazole L-lysine ethanolate is cleaved, resulting in the formation of ravuconazole and lysine.
  2. Metabolism: Ravuconazole may undergo further metabolic transformations involving cytochrome P450 enzymes, although it exhibits minimal interaction with major hepatic metabolic pathways compared to other antifungals like itraconazole .

Technical Details

The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of other substrates or inhibitors in the body.

Mechanism of Action

Fosravuconazole L-lysine ethanolate functions through its active metabolite, ravuconazole, which inhibits ergosterol biosynthesis by targeting cytochrome P450 14α-demethylase (CYP51A1). This inhibition disrupts fungal cell membrane integrity, leading to cell death. The compound demonstrates potent activity against a wide range of fungi due to its ability to penetrate fungal cells effectively .

Process Data

The efficacy of fosravuconazole L-lysine ethanolate has been demonstrated in clinical studies, showing significant improvement in cure rates for onychomycosis compared to placebo treatments .

Physical and Chemical Properties Analysis

Physical Properties

Fosravuconazole L-lysine ethanolate is characterized by:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Enhanced solubility in water due to the prodrug formulation.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under normal storage conditions but sensitive to light and moisture.
  • pH Range: Optimal stability at neutral pH levels.

These properties are crucial for ensuring effective delivery and absorption when administered orally .

Applications

Fosravuconazole L-lysine ethanolate is primarily used for:

  1. Treatment of Onychomycosis: Approved in Japan for this indication due to its efficacy and safety profile.
  2. Potential Use in Mycetoma Treatment: Currently under investigation as a cost-effective alternative for treating eumycetoma.
  3. Research in Chagas Disease: Being studied for its effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease .

The compound's broad-spectrum antifungal activity positions it as a valuable addition to existing antifungal therapies, particularly in regions where access to more expensive treatments is limited.

Synthesis and Development of Fosravuconazole L-Lysine Ethanolate

Prodrug Design Rationale and Structural Optimization Strategies

The prodrug design employed a bipartite carrier-linked approach, wherein a hydrophilic promoiety was conjugated to ravuconazole to enhance solubility. Key structural optimizations included:

  • Phosphate Esterification: Introduction of a di-tert-butyl chloromethyl phosphate group at the hydroxyl moiety of ravuconazole, forming a water-labile ester bond. This modification leveraged phosphate's high hydrophilicity while ensuring enzymatic reconversion in vivo [1] [7].
  • Salt Formation: Complexation with L-lysine and ethanol further amplified aqueous solubility (>100 mg/mL) and stabilized the phosphate intermediate. The selection of L-lysine was deliberate, as its diamino carboxylate structure facilitated ionic interactions and improved crystalline properties [1] [9].
  • Table 1: Prodrug Design Strategies for Ravuconazole Derivatives
    StrategyChemical ModificationImpact on Properties
    Phosphate esterificationRavuconazole + di-tert-butyl chloromethyl phosphateIncreased hydrophilicity; enzyme-sensitive linkage
    Amino acid salt formationPhosphate ester + L-lysineEnhanced crystallinity; solubility >100 mg/mL
    Ethanolate stabilizationL-lysine salt + ethanol solvateImproved solid-state stability

This multi-pronged optimization transformed ravuconazole into a clinically viable molecule with retained antifungal potency and enhanced pharmacokinetic performance [1] [6].

Synthetic Pathways for Ravuconazole Prodrug Derivatives

The synthesis of F-RVCZ involves a sequential two-phase process: (1) production of ravuconazole, and (2) its conversion to the L-lysine ethanolate prodrug.

Phase 1: Ravuconazole Synthesis (Bristol-Myers Squibb Route)The large-scale synthesis of ravuconazole employs a stereoselective, multi-step sequence starting from lactate derivatives [1] [9]:

  • Arylketone Formation: Morpholine amide formation followed by tetrahydropyranyl (THP) protection. A Grignard reagent (from aryl bromide) undergoes nucleophilic addition to the amide, yielding an arylketone after acidic quench.
  • Epoxidation and Ring-Opening: Corey-Chaykovsky epoxidation generates an epoxide (dr 8.6:1), which undergoes triazole-mediated ring-opening at 90°C to afford an alcohol.
  • Epoxide Intermediate: THP deprotection gives a diol, selectively mesylated at the secondary alcohol to form an epoxide.
  • Thiazole Assembly: Reaction with in situ-generated lithium cyanide gives an α-cyano alcohol, converted to thioamide. Condensation with 2-bromo-4′-cyanoacetophenone yields ravuconazole’s thiazole core [1].

Phase 2: Prodrug Synthesis (Eisai Process)The conversion to F-RVCZ follows a three-step pathway:

  • O-Alkylation: Ravuconazole reacts with di-tert-butyl chloromethyl phosphate under basic conditions (NaH/KH) to form the phosphate ester (BMS-292655) [2] [9].$$ \text{Ravuconazole} + \text{(t-BuO)}2\text{P(O)CH}2\text{Cl} \xrightarrow{\text{NaH}} \text{BMS-292655} $$
  • Deprotection: The tert-butyl groups are cleaved using trifluoroacetic acid (TFA), yielding the free phosphoric acid (fosravuconazole) [1] [9].
  • Salt Formation: Neutralization with L-lysine in ethanol generates the final ethanolate-stabilized salt:$$ \text{Fosravuconazole} + \text{L-lysine} \xrightarrow{\text{EtOH}} \text{F-RVCZ} $$
  • Table 2: Key Synthetic Steps for Fosravuconazole L-Lysine Ethanolate
    StepReagents/ConditionsIntermediate/ProductYield
    O-AlkylationDi-tert-butyl chloromethyl phosphate, NaH, refluxPhosphate ester (BMS-292655)~85%
    Acidic deprotectionTFA, aqueous NaOHFosravuconazole free acid>90%
    Salt formationL-lysine, ethanolFosravuconazole L-lysine ethanolate~95%

Critical process optimizations included real-time infrared monitoring during Grignard formation and telescoped reactions to minimize isolations [1].

Role of L-Lysine Ethanolate in Enhancing Bioavailability

The L-lysine ethanolate complex is pivotal to F-RVCZ’s pharmaceutical performance, addressing multiple bioavailability barriers:

Solubility Enhancement

  • The L-lysine salt elevates aqueous solubility to >100 mg/mL, a >100-fold increase over ravuconazole (<0.6 mg/mL) [1] [6]. This enables high-dose oral formulations without precipitation in the gastrointestinal tract.
  • Ethanol acts as a crystallization regulator, stabilizing the amorphous solid form and preventing aggregation that could impede dissolution [9].

Absorption and Conversion

  • The hydrophilic prodrug rapidly dissolves in gastric fluids, facilitating efficient intestinal absorption. Esterases and phosphatases then hydrolyze the phosphate ester, releasing ravuconazole into systemic circulation [3] [7].
  • Pharmacokinetic studies confirm near-complete conversion to ravuconazole within 2–4 hours post-administration, with bioavailability exceeding 80% relative to intravenous ravuconazole [6] [10].

Physicochemical Stabilization

  • L-lysine provides buffering capacity, maintaining optimal pH for prodrug stability during storage.
  • The ethanolate solvate reduces hygroscopicity and enhances shelf-life by minimizing water uptake [9].
  • Table 3: Bioavailability Parameters of Fosravuconazole vs. Ravuconazole
    ParameterRavuconazoleFosravuconazole L-lysine ethanolateImprovement Factor
    Aqueous solubility<0.6 mg/mL>100 mg/mL>165×
    Oral bioavailabilityLow (variable)>80%>2×
    Tmax (ravuconazole)4–6 hours2–4 hours2× faster release

This engineered salt form transforms ravuconazole from a poorly absorbed drug into a reliable therapeutic agent, evidenced by its clinical efficacy in onychomycosis (59.4% complete cure rate) [6].

Concluding Remarks

Fosravuconazole L-lysine ethanolate exemplifies rational prodrug design, merging phosphate esterification, amino acid salt formation, and ethanolate stabilization to overcome ravuconazole’s pharmacokinetic limitations. Its synthesis leverages scalable stereoselective chemistry and efficient prodrug conjugation, while the L-lysine ethanolate complex ensures rapid absorption and bioactivation. This strategic optimization underscores the critical role of physicochemical modulation in expanding the clinical utility of antifungal agents.

  • Table 4: Key Compounds in Fosravuconazole Development
    Compound NameCAS NumberRole in Development
    Ravuconazole182760-06-1Parent antifungal agent
    Di-tert-butyl chloromethyl phosphate125103-16-8Phosphate ester promoiety
    Fosravuconazole351227-64-0Phosphate ester intermediate
    Fosravuconazole L-lysine ethanolate914361-45-8Final prodrug salt
    BMS-292655N/AAlkylated phosphate ester

Properties

Product Name

Fosravuconazole L-lysine ethanolate

IUPAC Name

[3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;2,6-diaminohexanoic acid;ethanol

Molecular Formula

C31H40F2N7O8PS

Molecular Weight

739.7 g/mol

InChI

InChI=1S/C23H20F2N5O5PS.C6H14N2O2.C2H6O/c1-15(22-29-21(10-37-22)17-4-2-16(9-26)3-5-17)23(11-30-13-27-12-28-30,34-14-35-36(31,32)33)19-7-6-18(24)8-20(19)25;7-4-2-1-3-5(8)6(9)10;1-2-3/h2-8,10,12-13,15H,11,14H2,1H3,(H2,31,32,33);5H,1-4,7-8H2,(H,9,10);3H,2H2,1H3

InChI Key

VOWYGLHOVNSCSA-UHFFFAOYSA-N

Canonical SMILES

CCO.CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O.C(CCN)CC(C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.